![molecular formula C17H18Cl2N2O2 B5103714 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5103714.png)
3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the class of DNA-binding agents and has shown promising results in preclinical studies.
Mecanismo De Acción
3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog binds to the minor groove of DNA and causes irreversible damage to the DNA structure, leading to cell death. Its mechanism of action is similar to other DNA-binding agents, such as anthracyclines and platinum-based drugs.
Biochemical and Physiological Effects:
3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog has been shown to induce apoptosis in cancer cells by causing DNA damage. It also inhibits DNA synthesis and cell division, leading to cell death. Additionally, 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog has been shown to have antiangiogenic effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog is its potent anticancer activity against a wide range of cancer cell lines. However, its complex synthesis and high toxicity limit its use in clinical settings. In addition, its irreversible DNA damage may also lead to toxicity in normal cells.
Direcciones Futuras
Future research on 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog should focus on developing more efficient synthesis methods and improving its selectivity for cancer cells. Additionally, its potential as a combination therapy with other anticancer agents should be explored. Finally, its use as a tool for studying DNA structure and function should also be investigated.
Métodos De Síntesis
The synthesis of 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog involves several steps, including the condensation of 2-chlorobenzylamine with cyclohexanone to form 2-chlorobenzylcyclohexanone. This intermediate is then reacted with chloroacetyl chloride to produce 2-chlorobenzylcyclohexanone chloroacetyl derivative, which is then converted to the final product by reacting with 3-chloro-4-hydroxy-1H-pyrrole-2,5-dione.
Aplicaciones Científicas De Investigación
3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog has been extensively studied for its potential as an anticancer agent. Its ability to bind to DNA and cause irreversible damage to cancer cells has made it a promising candidate for cancer treatment. Several preclinical studies have shown that 3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione analog has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.
Propiedades
IUPAC Name |
3-chloro-4-[(2-chlorophenyl)methylamino]-1-cyclohexylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c18-13-9-5-4-6-11(13)10-20-15-14(19)16(22)21(17(15)23)12-7-2-1-3-8-12/h4-6,9,12,20H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYDKBSLDFNOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

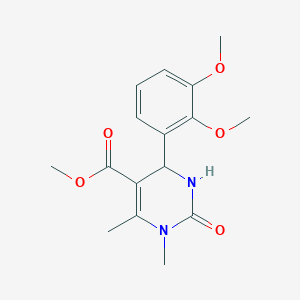
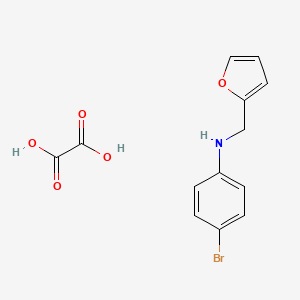
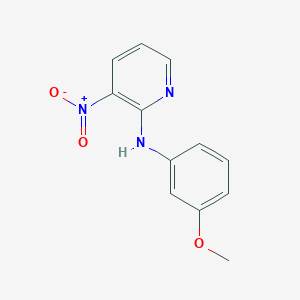

![N,N-diethyl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5103660.png)
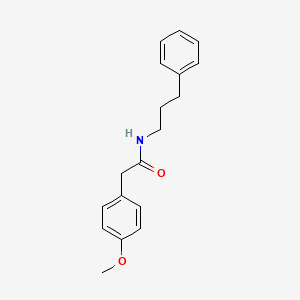
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5103669.png)
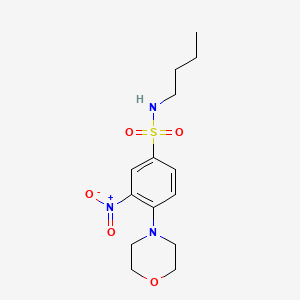
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B5103691.png)
![4-biphenylyl[2-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B5103699.png)
![7-cyclopentylidene-N-formyl-N-(3-methoxyphenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5103707.png)
![6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5103709.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5103718.png)
![1'-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5103725.png)